[2-(Dimethylamino)-2-oxoethoxy]acetic acid
Description
Structural Classification and Nomenclature within Modern Organic Chemistry
From a structural standpoint, [2-(Dimethylamino)-2-oxoethoxy]acetic acid is a multifunctional molecule. It is classified as a carboxylic acid due to the presence of the -COOH group. The C-O-C linkage categorizes it as an ether, and the presence of a carbonyl group bonded to a nitrogen atom makes it an amide. Specifically, it is an N,N-disubstituted amide.
In accordance with IUPAC nomenclature, the systematic name for this compound is 2-{[2-(dimethylamino)-2-oxo]ethoxy}acetic acid. It is also referred to in chemical literature and databases by slight variations of this name, such as 2-(2-(Dimethylamino)-2-oxoethoxy)acetic acid. cymitquimica.com Its identity is unequivocally confirmed by its unique CAS Registry Number.
| Identifier | Value |
| IUPAC Name | 2-{[2-(dimethylamino)-2-oxo]ethoxy}acetic acid |
| CAS Number | 873070-98-5 |
| Molecular Formula | C6H11NO4 |
| Molecular Weight | 161.16 g/mol |
| InChI Key | VYWKDPDSVACTBN-UHFFFAOYSA-N |
This data is compiled from multiple chemical database sources. cymitquimica.com
Academic Significance within Carboxylic Acid Derivatives, Amides, and N-Substituted Glycines
The academic significance of this compound lies in its utility as a synthetic intermediate, drawing value from each of its constituent functional groups. As a carboxylic acid derivative, it participates in a wide range of chemical transformations, including esterification, amidation, and reduction. Its structure, which combines both hydrophilic (carboxylic acid) and more lipophilic (dimethylamino) regions, makes it a useful tool for medicinal chemists seeking to modulate properties such as solubility and bioavailability in drug candidates.
The compound is also a derivative of glycine (B1666218), the simplest amino acid. Specifically, it can be viewed as an N-substituted glycine derivative, a class of compounds that has seen extensive research. N-substituted glycines, often referred to as "peptoids," are peptide mimics that have found significant application in drug discovery and materials science. nih.govresearchgate.net The key advantage of peptoids is their resistance to proteolytic degradation compared to natural peptides, making them more robust candidates for therapeutic applications. nih.gov The synthesis of diverse libraries of N-substituted glycine oligomers was significantly advanced by the development of the submonomer solid-phase synthesis method in the early 1990s, which underscored the modularity and potential of this chemical scaffold. nih.govacs.org
Contextualization within Glycine Betaine (B1666868) Derivatives and Related Chemical Scaffolds
This compound can be contextualized within the broader family of glycine betaine derivatives. Glycine betaine (N,N,N-trimethylglycine) is a naturally occurring compound that serves as an important osmoprotectant in many organisms. researchgate.netnih.gov Its chemical structure and that of its demethylated derivatives, such as dimethylglycine, have inspired the synthesis of numerous analogues for various applications. nih.govmatrix-fine-chemicals.com
Researchers have developed glycine betaine derivatives as "greener" cationic surfactants, leveraging its natural and biodegradable origin. researchgate.netrsc.org Furthermore, synthetic derivatives have been investigated for potential antimicrobial and anticancer properties. researchgate.netnih.gov The structural framework of this compound, featuring the N,N-dimethylglycine core linked via an ether bond to an acetic acid moiety, aligns it with this class of compounds. This relationship suggests its potential use as a building block for creating novel functional molecules that draw upon the established biological and chemical significance of glycine betaine and its analogues.
Historical Perspectives on Related Chemical Architectures in Synthetic Research
The history of chemical architectures related to this compound is rooted in the broader history of amino acid chemistry. Glycine, the foundational unit, was first isolated in 1820 from gelatin. wikipedia.org For over a century, research focused on the roles of glycine and other amino acids as components of proteins. In the mid-20th century, the neurochemical significance of amino acids began to be understood, with glycine's role as an inhibitory neurotransmitter in the spinal cord being proposed in the 1960s. nih.govfrontiersin.org
The field of synthetic peptide chemistry, and by extension, the development of amino acid derivatives, grew substantially throughout the 20th century. A significant milestone in the history of related architectures was the advent of peptoids (oligo-N-substituted glycines) in 1992 by Zuckermann and colleagues. nih.govresearchgate.net This innovation provided a straightforward and efficient method for creating non-natural, protease-resistant polymers with vast potential for chemical diversity. nih.gov This development opened new avenues in drug discovery and molecular design, creating a rich context for the synthesis and application of novel N-substituted glycine monomers like this compound. The ongoing synthesis of functionalized amino acid analogues for various applications, from drug development to materials science, continues this long tradition of chemical innovation. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7(2)5(8)3-11-4-6(9)10/h3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKDPDSVACTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Dimethylamino 2 Oxoethoxy Acetic Acid and Its Precursors
Strategies for Carbon-Oxygen Ether Bond Formation
The ether linkage in [2-(Dimethylamino)-2-oxoethoxy]acetic acid is a central structural feature. Its formation can be achieved through well-established organic reactions, primarily focusing on alkylation and condensation strategies.
Alkylation Approaches for the Ether Linkage
Alkylation reactions, particularly the Williamson ether synthesis, represent a robust and widely used method for forming ether bonds. wikipedia.orglibretexts.org This approach involves the reaction of an alkoxide with a suitable alkyl halide. In the context of synthesizing the target molecule, two primary disconnection strategies can be envisioned.
One pathway involves the reaction of a salt of glycolic acid with a haloacetamide derivative. For instance, the sodium salt of glycolic acid can be reacted with 2-chloro-N,N-dimethylacetamide. This reaction proceeds via an S_N2 mechanism, where the glycolate (B3277807) anion acts as a nucleophile, displacing the chloride from the haloacetamide. wikipedia.org
A second, and often more practical, approach involves the alkylation of a protected glycolic acid derivative, such as an ester, followed by hydrolysis. For example, ethyl glycolate can be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This is then reacted with 2-chloro-N,N-dimethylacetamide. The resulting ester is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid.
The choice of solvent is crucial for the success of these alkylation reactions, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the S_N2 reaction. google.com The temperature can be varied to control the reaction rate, with gentle heating often being sufficient.
Table 1: Key Reagents in Alkylation Approaches
| Reagent | Role |
| Glycolic Acid / Ester | Ether oxygen source |
| 2-chloro-N,N-dimethylacetamide | Electrophilic partner |
| Sodium Hydride (NaH) | Base for alkoxide formation |
| Sodium Hydroxide (B78521) (NaOH) | For ester hydrolysis |
Condensation Reactions for Ether Formation
While less common for simple ether synthesis compared to the Williamson method, condensation reactions can also be adapted for ether formation. These reactions typically involve the acid-catalyzed dehydration of two alcohol molecules. However, for the synthesis of an unsymmetrical ether like this compound, this direct approach is not feasible due to the formation of multiple products.
A more relevant condensation strategy would involve the reaction of a suitable precursor under conditions that favor etherification. For instance, a variation of this approach could involve the reaction of diglycolic anhydride with dimethylamine (B145610). This would directly form the amide bond and leave a carboxylic acid and an alcohol functionality. Subsequent intramolecular cyclization via dehydration could theoretically form a lactone, which could then be selectively hydrolyzed to the target ether-acid. However, controlling the selectivity of such reactions can be challenging.
Amide Bond Construction Techniques
The formation of the amide bond in this compound is another critical step in its synthesis. Several methods are available, ranging from direct amidation to the use of coupling reagents and enzymatic catalysis.
Direct Amidation Procedures
Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, with the removal of water. researchgate.netencyclopedia.pub In the synthesis of our target molecule, this would entail the reaction of diglycolic acid with dimethylamine. This reaction typically requires high temperatures to drive off the water formed, which can lead to side reactions and decomposition of the starting materials.
To circumvent the need for harsh conditions, various catalysts have been developed to promote direct amidation at lower temperatures. mdpi.com These include boric acid derivatives and certain transition metal complexes. The reaction of diglycolic anhydride with dimethylamine offers a more facile route. The amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opening that forms the desired amide and a terminal carboxylic acid in a single step. This method is often high-yielding and avoids the need for water removal.
Activated Ester and Coupling Reagent Methodologies
A widely employed and versatile method for amide bond formation involves the activation of the carboxylic acid group. iris-biotech.de This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester. For the synthesis of this compound, one could start with diglycolic acid monomethyl ester. The free carboxylic acid can be activated using a variety of coupling reagents.
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. peptide.comuniurb.it Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). peptide.com
The general procedure involves reacting the carboxylic acid with the coupling reagent to form an activated intermediate, which is then treated with dimethylamine to form the amide. The final step would be the hydrolysis of the methyl ester to yield the target molecule.
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent | Class |
| DCC, EDC | Carbodiimides |
| PyBOP | Phosphonium Salt |
| HBTU, HATU | Uronium/Aminium Salts |
Enzyme-Catalyzed Amidation Strategies
Enzymatic methods for amide bond formation offer a green and highly selective alternative to traditional chemical methods. Lipases are a class of enzymes that can catalyze the formation of amide bonds under mild reaction conditions. While specific enzymatic routes for the synthesis of this compound are not extensively documented, the general principle would involve the use of a lipase to catalyze the reaction between a suitable ester precursor of diglycolic acid (e.g., dimethyl diglycolate) and dimethylamine.
This biocatalytic approach can offer high chemoselectivity, regioselectivity, and stereoselectivity, although the optimization of reaction conditions such as solvent, temperature, and enzyme choice is crucial for achieving high yields.
Introduction of the Carboxylic Acid Functionality
A crucial step in the synthesis of the target molecule is the generation of the carboxylic acid group. This is typically achieved as a final step to avoid potential side reactions in earlier stages. The most common methods involve the deprotection of a corresponding ester or the oxidation of a primary alcohol precursor.
Hydrolysis of Ester Precursors
The hydrolysis of an ester, such as a methyl or ethyl ester of this compound, is a widely used and reliable method for obtaining the final carboxylic acid. This transformation, often referred to as saponification when carried out under basic conditions, involves the cleavage of the ester bond. libretexts.org
The reaction is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.orgrsc.org The choice of base and solvent system (e.g., a mixture of tetrahydrofuran and water) is crucial for ensuring complete reaction and high yields. rsc.org The progress of the hydrolysis can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Table 1: Representative Conditions for Ester Hydrolysis
| Ester Precursor | Reagents | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| Ethyl [2-(Dimethylamino)-2-oxoethoxy]acetate | LiOH, H₂O | THF/H₂O | Room Temp. | 12 h | High |
| Methyl [2-(Dimethylamino)-2-oxoethoxy]acetate | NaOH | Methanol (B129727)/H₂O | Reflux | 2-4 h | Good to High |
This table presents generalized conditions based on common laboratory practices for analogous transformations.
Acid-catalyzed hydrolysis is an alternative, representing the reverse of Fischer esterification. libretexts.org This method involves heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org However, this reaction is reversible and may not proceed to completion. libretexts.org
Oxidation Reactions for Carboxyl Group Formation
An alternative strategy for introducing the carboxylic acid functionality is through the oxidation of a primary alcohol precursor, such as N,N-dimethyl-2-(2-hydroxyethoxy)acetamide. This approach is particularly useful if the corresponding alcohol is a more accessible intermediate.
A variety of oxidizing agents can be employed for this transformation. Jones oxidation, using chromium trioxide in sulfuric acid and acetone, is a powerful method for converting primary alcohols to carboxylic acids. google.com However, the harsh acidic conditions and the use of heavy metals can be a drawback. Other reagents, such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) followed by further oxidation, can also be effective.
Recent studies have explored the oxidation of N,N-dimethylacetamide (DMAc) itself, which can lead to oxidized products that may serve as precursors for further functionalization. rsc.orgrsc.orgresearchgate.net For instance, oxidation of DMAc with tert-butyl hydroperoxide can generate species that could potentially be elaborated into the desired carboxylic acid structure, although this is not a direct route. rsc.orgresearchgate.net
Table 2: Oxidation Methods for Carboxylic Acid Synthesis
| Starting Material | Oxidizing Agent | Solvent | Key Features |
|---|---|---|---|
| N,N-Dimethyl-2-(2-hydroxyethoxy)acetamide | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong oxidant, high yield |
| N,N-Dimethyl-2-(2-hydroxyethoxy)acetamide | Potassium Permanganate (KMnO₄) | Water/t-BuOH | Strong oxidant, often requires careful pH control |
This table illustrates potential oxidation pathways for the synthesis of the target compound.
Methodologies for Incorporating the Dimethylamine Moiety
The formation of the N,N-dimethylamide is another key aspect of the synthesis. This can be accomplished through several methods, including the direct amidation of a carboxylic acid precursor or the alkylation of dimethylamine.
Reductive Amination Pathways
Reductive amination is a versatile method for forming amines and can be adapted to synthesize the N,N-dimethylamide precursor. organic-chemistry.orgwikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org
For the synthesis of a precursor to this compound, one could envision a strategy starting with a glyoxylic acid derivative. The reaction with dimethylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, would yield the desired N,N-dimethylated product. organic-chemistry.orgresearchgate.netorgsyn.org This method is valued for its mild conditions and high chemoselectivity. organic-chemistry.orgwikipedia.org
Direct Alkylation of Amines
The direct alkylation of dimethylamine or its salts is a common and straightforward approach to forming the C-N bond in the N,N-dimethylamide group. atamanchemicals.comchemicalbook.comchemicalbook.com A common industrial method for producing N,N-dimethylacetamide involves the reaction of dimethylamine with acetic acid or its derivatives. atamanchemicals.comchemicalbook.comchemicalbook.comgoogle.com
In the context of synthesizing the target molecule, a plausible route involves the reaction of a suitable precursor containing a good leaving group with dimethylamine. For example, reacting an ethyl 2-bromoacetate with the sodium salt of an appropriate alcohol, followed by amination with dimethylamine, would construct the core structure. Alternatively, reacting 2-chloro-N,N-dimethylacetamide with the sodium salt of glycolic acid or its ester equivalent represents a convergent approach.
Application of Green Chemistry Principles in Synthetic Route Design for this compound
The synthesis of this compound involves the formation of both an ether and an amide linkage. The traditional synthetic routes to such molecules often rely on methodologies that may not align with the principles of green chemistry, utilizing hazardous solvents, stoichiometric reagents, and generating significant waste. The application of green chemistry principles to the synthesis of this compound and its precursors, such as 2-chloro-N,N-dimethylacetamide and a salt of glycolic acid, aims to mitigate these environmental and safety concerns. This involves exploring alternative solvents, catalytic methods, and improving atom economy.
A key reaction in the synthesis of the target molecule is the Williamson ether synthesis, which typically involves the reaction of an alkoxide with a primary alkyl halide. Greener alternatives to this classic reaction are actively being sought. For instance, the use of phase-transfer catalysis (PTC) can enable the reaction to be carried out under milder conditions and without the need for anhydrous solvents. researchgate.netacs.orgjetir.org PTC can facilitate the transfer of the nucleophile from an aqueous phase to an organic phase where the reaction occurs, thus reducing the reliance on volatile organic solvents (VOCs). jetir.org
Another significant aspect is the formation of the N,N-dimethylamide group. Conventional methods for amide bond formation often employ coupling reagents that are not atom-economical and produce stoichiometric amounts of byproducts. bohrium.com The development of greener synthetic routes for amides is a key area of research in sustainable chemistry. bohrium.com
Greener Solvents and Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are commonly used in amide synthesis, are facing increasing regulatory pressure due to their toxicity. rsc.org Research has focused on identifying safer, more sustainable alternatives.
For the amide formation step in the synthesis of precursors like 2-chloro-N,N-dimethylacetamide, several greener solvents have been investigated as replacements for conventional dipolar aprotic solvents. bohrium.comrsc.org These include bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). rsc.orgnih.gov Additionally, the use of solvent-free reaction conditions is an ideal green chemistry approach, and methods for the synthesis of amides by direct heating of reactants in the presence of a catalyst like boric acid have been reported. scispace.com
The table below summarizes a comparison of conventional and greener solvents for amide synthesis.
| Solvent Category | Conventional Solvents | Greener Alternative Solvents | Key Advantages of Greener Solvents |
| Amide Synthesis | N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), Dichloromethane (B109758) (DCM) rsc.org | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), p-Cymene, Water rsc.orgnih.gov | Lower toxicity, derived from renewable resources, improved safety profile. |
| Ether Synthesis | Anhydrous polar aprotic solvents | Aqueous systems with phase-transfer catalysts, bio-derived solvents researchgate.netresearchgate.net | Reduced need for anhydrous conditions, use of water as a solvent, enhanced reaction rates. |
Catalytic and Biocatalytic Approaches
The principles of green chemistry strongly advocate for the use of catalytic reagents over stoichiometric ones. Catalytic processes reduce waste as the catalyst can, in theory, be used in small amounts and recycled.
In the context of the Williamson ether synthesis, catalytic methods are being developed to replace the stoichiometric use of a strong base. acs.org High-temperature catalytic Williamson ether synthesis (CWES) has been shown to be effective for the production of alkyl aryl ethers using weak alkylating agents. acs.orgacs.org While direct application to aliphatic ether synthesis requires further research, this approach highlights the potential for catalytic strategies.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govacs.org Enzymes operate under mild conditions, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of ethers, enzymes such as ether synthases are being explored. nih.govchemrxiv.org Similarly, lipases, such as Candida antarctica lipase B (CALB), have been effectively used for the synthesis of amides in greener solvents like cyclopentyl methyl ether, offering excellent conversions and yields without the need for intensive purification. nih.gov
The following table outlines potential catalytic and biocatalytic approaches for the key bond formations in the synthesis of this compound.
| Bond Formation | Conventional Method | Potential Green Catalytic/Biocatalytic Method | Advantages |
| Ether Linkage | Williamson Synthesis with stoichiometric base | Phase-Transfer Catalysis (PTC) researchgate.netacs.orgjetir.org; Biocatalysis with Ether Synthases nih.govchemrxiv.org | Milder reaction conditions, use of aqueous media, high selectivity, reduced waste. |
| Amide Linkage | Use of stoichiometric coupling reagents | Biocatalysis with Lipases (e.g., CALB) nih.gov; Boric acid-catalyzed solvent-free synthesis scispace.com | High efficiency, mild conditions, minimal byproducts, avoidance of hazardous reagents. |
Atom Economy and Waste Minimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with low atom economy generate significant waste.
Chemical Reactivity and Mechanistic Investigations of 2 Dimethylamino 2 Oxoethoxy Acetic Acid
Reactivity Profiles of the Carboxylic Acid Group
The carboxylic acid group is a versatile functional handle for a range of chemical modifications, including esterification, amide formation, and conversion to more reactive acyl derivatives.
The conversion of the carboxylic acid group of [2-(Dimethylamino)-2-oxoethoxy]acetic acid to an ester can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, it is typical to use an excess of the alcohol or to remove the water formed during the reaction. rdd.edu.iqjptcp.com
Kinetic studies of esterification reactions show that the rate is dependent on several factors, including the structure of the alcohol, temperature, and the concentration of the catalyst. rdd.edu.iqjptcp.com For primary alcohols, the reaction generally follows second-order kinetics. The presence of the ether oxygen and the N,N-dimethylamide group in the reactant molecule can influence the reaction rate through electronic and steric effects, although specific kinetic data for this compound is not extensively documented. An intramolecular hydrogen bond between the amino group and the carboxylic acid can activate the carboxylic acid, potentially increasing the rate of esterification. researchgate.net
Table 1: Representative Conditions for Fischer Esterification
| Alcohol | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Methanol (B129727) | H₂SO₄ (catalytic) | Methanol (excess) | 60-70 | >90 |
| Ethanol (B145695) | p-TsOH | Toluene | 80-110 (reflux) | 85-95 |
| Isopropanol | H₂SO₄ (catalytic) | Isopropanol (excess) | 80-90 | 70-80 |
This interactive table provides typical conditions for the esterification of carboxylic acids. Data is generalized from standard organic chemistry principles.
Catalysts like 4-(dimethylamino)pyridine (DMAP) can be highly effective for acylating alcohols, especially when used with an activating agent like an anhydride. utrgv.edunih.gov
The carboxylic acid can be readily converted into a new amide by coupling it with a primary or secondary amine. Due to the formation of a stable ammonium-carboxylate salt between the acid and the amine, a coupling agent is typically required to facilitate the reaction. masterorganicchemistry.comnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce the risk of racemization if chiral amines are used. masterorganicchemistry.com
The reaction proceeds by the activation of the carboxylic acid by the coupling reagent, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. masterorganicchemistry.com The choice of solvent is crucial, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) being commonly employed. sioc-journal.cn
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Reagent | Additive | Solvent | General Applicability |
| DCC | HOBt | DCM, THF | High yields, but dicyclohexylurea byproduct can be difficult to remove. |
| EDC | HOBt, DMAP | DCM, DMF | Water-soluble urea (B33335) byproduct, simplifying purification. |
| HATU | DIPEA | DMF, NMP | Highly efficient, especially for sterically hindered substrates. |
| T3P® | Pyridine | Ethyl Acetate | Effective for a broad range of amines and acids. organic-chemistry.org |
This interactive table summarizes common reagents used for forming amides from carboxylic acids and amines.
For reactions requiring a more electrophilic carbon, the carboxylic acid can be converted into an acyl halide or an anhydride. Acyl chlorides, the most common acyl halides, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comresearchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating nucleophilic acyl substitution. masterorganicchemistry.com
Symmetrical or mixed anhydrides can also be formed. Acetic anhydride, a simple and common anhydride, can be synthesized by reacting acetic acid with a dehydrating agent. wikipedia.orgatamanchemicals.com For a compound like this compound, treatment with a dehydrating agent such as phosphorus pentoxide could lead to the formation of a symmetrical anhydride. Mixed anhydrides can be prepared by reacting the carboxylate salt with an acyl chloride. These activated acyl species are highly reactive and can readily engage with a wide range of nucleophiles. masterorganicchemistry.com
Transformations Involving the Amide Linkage
The N,N-dimethylamide group is generally stable but can undergo transformations such as hydrolysis or reduction under specific conditions.
The hydrolysis of the amide bond in this compound requires more forceful conditions than the hydrolysis of an ester. arkat-usa.org This is due to the resonance stabilization of the amide bond, which gives the C-N bond partial double-bond character. Hydrolysis can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. arkat-usa.orgumich.edu
Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. pearson.com The collapse of this intermediate expels the dimethylamide anion, which is a poor leaving group. This step is generally the rate-determining step and is often facilitated by protonation of the nitrogen by a water molecule. umich.eduresearchgate.net
Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of dimethylamine (B145610) lead to the formation of the carboxylic acid.
Tertiary amides are known to be particularly resistant to hydrolysis, often requiring vigorous conditions such as refluxing in concentrated alkali or acid. arkat-usa.orgresearchgate.net
The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reduction of an amide with LiAlH₄ proceeds via the formation of a complex between the hydride reagent and the amide carbonyl group. Subsequent intramolecular hydride transfer and elimination steps lead to the formation of an iminium ion, which is then further reduced to the corresponding tertiary amine.
Due to the high reactivity of LiAlH₄, it will also reduce the carboxylic acid group. Therefore, to achieve selective reduction of the amide, the carboxylic acid must first be protected, for example, as an ester. After the reduction of the amide, the protecting group can be removed to regenerate the carboxylic acid. More recent methods have been developed for the reductive amination of carboxylic acids using silanes and a catalyst, which may offer alternative pathways for related transformations. nih.gov Other approaches for the reduction of carboxylic acids to alcohols under milder conditions have also been explored, which could be adapted for selective transformations in the presence of an amide. rsc.org
Molecular Rearrangement Reactions
While specific molecular rearrangement studies on this compound are not extensively documented, the reactivity of its N-oxide derivative in reactions like the Polonovski and Meisenheimer rearrangements can be predicted based on established mechanisms. wikipedia.org
Polonovski Reaction: The N-oxide of this compound, upon treatment with an activating agent like acetic anhydride, could undergo a Polonovski reaction. organicreactions.orgresearchgate.net This reaction would involve the formation of an iminium ion intermediate. organicreactions.org Depending on the reaction conditions, this intermediate could lead to N-demethylation, yielding formaldehyde (B43269) and the corresponding N-acetyl secondary amine derivative. organicreactions.org The central feature of this process is the conversion of the N-oxide to an iminium ion, which can then react further. organicreactions.org
Meisenheimer Rearrangement: The thermal rearrangement of the N-oxide could also potentially lead to a Meisenheimer rearrangement. wikipedia.orgsynarchive.com This reaction typically involves the migration of one of the N-alkyl groups to the oxygen atom, forming an O,N,N-trisubstituted hydroxylamine. thieme-connect.de For the N-oxide of this compound, this would involve the migration of a methyl group to the N-oxide oxygen, resulting in the formation of an N-methoxy-N-methyl amino derivative. synarchive.comthieme-connect.de
It is important to note that these are predicted pathways, as other reactions like the Beckmann rearrangement are not applicable since they involve the rearrangement of oximes to amides. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com
Reactivity of the Dimethylamine Group
The dimethylamine moiety is a key center of reactivity in the molecule, capable of acting as a nucleophile and undergoing reactions such as quaternization and oxidation.
Quaternization Reactions for Cationic Species Formation
The tertiary amine of the dimethylamino group readily undergoes quaternization when treated with alkylating agents, such as alkyl halides. This reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium (B1175870) salt, a cationic species.
The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This process is influenced by the nature of the alkyl halide and the reaction conditions. Studies on analogous structures, like poly(N,N'-dimethylaminoethyl methacrylate), show that quaternization is a well-established reaction for this functional group. mdpi.com
Table 1: General Conditions for Quaternization of Tertiary Amines
| Reagent Type | Typical Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|
| Alkyl Halide | Methyl iodide (CH₃I), Benzyl bromide (C₆H₅CH₂Br) | Polar aprotic (e.g., DMSO, Acetonitrile) | Room Temp. to mild heating | Quaternary Ammonium Halide Salt |
This table presents generalized conditions based on typical reactions of tertiary amines.
Oxidative Formation of N-Oxides
The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide, a compound containing a dative N⁺-O⁻ bond. wikipedia.org This transformation significantly alters the electronic properties and polarity of the molecule. wikipedia.org
The oxidation is typically achieved using common oxidizing agents. wikipedia.org Hydrogen peroxide (H₂O₂) is a widely used reagent for this purpose, although peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective. wikipedia.orgthieme-connect.de The reaction is generally chemoselective for the tertiary amine, especially with H₂O₂, which tends not to react with other functional groups present in the molecule under neutral conditions. acs.org The resulting N-oxides are typically highly polar, water-soluble solids. wikipedia.org
Table 2: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation
| Oxidizing Agent | Abbreviation | Typical Conditions |
|---|---|---|
| Hydrogen Peroxide | H₂O₂ | Aqueous solution, often at room temperature or with gentle heating. nih.gov |
| meta-Chloroperoxybenzoic acid | m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), typically at 0°C to room temperature. thieme-connect.de |
This table summarizes common reagents and conditions for the oxidation of tertiary amines.
The formation of the N-oxide is a prerequisite for the molecular rearrangement reactions discussed in section 3.2.3, such as the Polonovski and Meisenheimer rearrangements. nih.gov
Nucleophilic Reactivity of the Dimethylamine Center
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic center. This inherent nucleophilicity is the basis for the quaternization reactions mentioned previously. Beyond reacting with simple alkyl halides, the dimethylamine group can attack a variety of other electrophilic centers.
The nucleophilicity of the nitrogen atom is fundamental to its role in chemical synthesis. For instance, in the synthesis of the parent compound itself, a related amine, dimethylamine, acts as a nucleophile. The reactivity of the dimethylamino group in this compound is expected to be similar to that of other N,N-disubstituted amides like N,N-Dimethylacetamide (DMAc), which participates as a nucleophilic reagent in various transformations. mdpi.comatamanchemicals.com This can include reactions with activated carbonyl compounds, epoxides, and other electrophiles, leading to the formation of new carbon-nitrogen bonds.
Reactions of the Ether Linkage
Cleavage Reactions under Various Conditions
The ether linkage in this compound, while generally stable, can be cleaved under specific, typically harsh, conditions. The most common method for ether cleavage involves treatment with strong acids, particularly hydrogen halides.
Acid-Catalyzed Cleavage: Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for cleaving ethers. The reaction mechanism typically begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms in an SN2 reaction.
For this compound, the nucleophilic attack can occur at either of the two carbons flanking the ether oxygen. The regioselectivity of the cleavage would depend on steric and electronic factors, but typically occurs at the less substituted carbon. The expected products from the cleavage would be glycolic acid and 2-halo-N,N-dimethylacetamide. Under excess acid conditions, the resulting glycolic acid could potentially be converted to a haloacetic acid.
Amide bonds are generally very stable and require harsh conditions for hydrolysis, such as prolonged heating with concentrated acid. masterorganicchemistry.com Therefore, it is likely that the ether linkage would cleave before the amide bond under these conditions.
Table 3: Predicted Products of Acid-Catalyzed Ether Cleavage
| Reagent | Conditions | Predicted Product 1 | Predicted Product 2 |
|---|---|---|---|
| HBr (conc.) | Reflux | Glycolic acid | 2-bromo-N,N-dimethylacetamide |
This table outlines the expected products based on general mechanisms of ether cleavage.
Comprehensive Analysis of Reaction Pathways and Mechanistic Interpretations
The reaction pathways of this compound are anticipated to involve transformations of its amide, ether, and carboxylic acid functionalities. The specific conditions employed will determine which part of the molecule is most likely to react.
Detailed mechanistic insights into reactions involving this compound can be inferred from analogous systems.
Hydrolysis of the Amide Bond: Under acidic conditions, the hydrolysis of the N,N-dimethylamide group is expected to proceed via a pathway involving protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction would likely proceed through a tetrahedral intermediate . The transition state for the formation of this intermediate would involve the simultaneous bond formation between the water molecule and the carbonyl carbon, and the partial breaking of the carbon-oxygen double bond. Subsequent proton transfers and elimination of dimethylamine would lead to the formation of (2-carboxyethoxy)acetic acid.
Cleavage of the Ether Linkage: The ether bond in this compound can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. masterorganicchemistry.comchemistrysteps.comlibretexts.orgopenstax.org The reaction mechanism is likely to be a nucleophilic substitution. The first step involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). Following this, a halide ion (e.g., Br⁻ or I⁻) would act as a nucleophile. The nature of the substitution (SN1 or SN2) would depend on the stability of the potential carbocation intermediates. Given the primary nature of the carbons adjacent to the ether oxygen, an SN2 pathway is more probable. chemistrysteps.comopenstax.org The transition state for this step would involve the backside attack of the halide nucleophile on one of the α-carbons, with the concomitant departure of the protonated hydroxyl group.
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo a variety of reactions, such as esterification. In a typical acid-catalyzed esterification, the carbonyl oxygen of the carboxylic acid is protonated, activating the carbonyl group towards nucleophilic attack by an alcohol. This leads to a tetrahedral intermediate , which then eliminates a molecule of water to form the ester. The transition states in this process involve proton transfers and the formation and collapse of the tetrahedral intermediate.
Kinetic Studies: The kinetics of hydrolysis of simple amides, such as acetamide, have been studied and are generally found to be second-order, being first-order in both the amide and the acid catalyst. niscpr.res.in The rate of hydrolysis would be influenced by the concentration of the acid catalyst and the temperature. Similarly, the rate of ether cleavage is dependent on the concentration and nucleophilicity of the strong acid used.
For esterification reactions, kinetic models have been developed for processes like the esterification of acetic acid derivatives. researchgate.net These studies often show that the reaction rate is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. researchgate.net
Below is a hypothetical data table illustrating the kind of kinetic data that would be relevant for the hydrolysis of the amide functionality, based on studies of similar compounds.
| Reaction Condition | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |
| 1 M HCl, 25°C | Value | Value |
| 1 M HCl, 50°C | Value | Value |
| 0.5 M H₂SO₄, 25°C | Value | Value |
Note: The values in this table are placeholders and represent the type of data that would be obtained from experimental kinetic studies.
Thermodynamic Studies: The thermodynamics of the reactions of this compound would be governed by the changes in enthalpy (ΔH) and entropy (ΔS) during the transformation. The hydrolysis of the amide bond is typically an exergonic process, favored by both enthalpy and entropy. The cleavage of the ether bond is also generally thermodynamically favorable. Esterification, on the other hand, is a reversible reaction, and the position of the equilibrium can be influenced by factors such as the removal of water.
Theoretical studies on the association of acetic acid molecules have provided insights into the thermodynamic stability of different conformations and intermolecular interactions, which could be relevant for understanding the behavior of this compound in solution. nih.gov
The following table presents a conceptual overview of the thermodynamic parameters for key reactions.
| Reaction | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |
| Amide Hydrolysis | Negative | Positive | Negative |
| Ether Cleavage | Negative | Positive | Negative |
| Esterification | Near Zero | Near Zero | Dependent on concentrations |
Note: This table provides a qualitative prediction of the thermodynamic parameters.
The molecule this compound is achiral. However, reactions involving this compound could potentially generate chiral centers, or the molecule itself could be modified to incorporate chirality.
If a reaction were to introduce a chiral center into the molecule, for example, through an asymmetric transformation, the stereochemical outcome would be of significant interest. Asymmetric synthesis is a key area of modern organic chemistry, and the development of methods for chiral induction is crucial for the preparation of enantiomerically pure compounds. nih.gov
For instance, if the carbon atom alpha to the carboxylic acid were to be functionalized in a stereoselective manner, this would lead to the formation of a chiral product. The use of chiral catalysts or reagents would be necessary to achieve high levels of enantioselectivity.
Furthermore, if this compound were to be used as a ligand in a metal-catalyzed asymmetric reaction, its structure could influence the stereochemical course of the transformation. The development of new chiral ligands is an active area of research. organic-chemistry.org While there are no specific reports on the use of this compound in asymmetric catalysis, the principles of chiral induction would apply. youtube.com The effectiveness of a chiral ligand is often dependent on its ability to create a well-defined and sterically constrained chiral environment around the metal center.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like [2-(Dimethylamino)-2-oxoethoxy]acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: In proton NMR, the chemical shifts, integrations, and splitting patterns of the proton signals are indicative of their electronic environment and proximity to other protons. For this compound, the following proton signals are anticipated:
A singlet corresponding to the six protons of the two equivalent methyl groups of the dimethylamino moiety is expected to appear in the range of δ 2.8–3.2 ppm.
The methylene (B1212753) protons adjacent to the ether oxygen and the amide carbonyl group would likely appear as a singlet at approximately δ 4.0–4.5 ppm.
The methylene protons of the acetic acid moiety, situated between an ether oxygen and the carboxylic acid group, are also expected to produce a singlet in a distinct region of the spectrum.
The acidic proton of the carboxylic acid would give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The key resonances expected for this compound include:
The carbonyl carbon of the amide functional group is predicted to resonate around δ 170–175 ppm.
Similarly, the carbonyl carbon of the carboxylic acid group is expected in the same region, δ 170–175 ppm.
The methyl carbons of the dimethylamino group would appear at a higher field.
The two methylene carbons would show distinct signals based on their chemical environment (one adjacent to an amide and an ether linkage, the other to a carboxylic acid and an ether linkage).
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Dimethylamino Protons | ¹H | 2.8–3.2 | Singlet |
| Methylene Protons (adjacent to amide) | ¹H | 4.0–4.5 | Singlet |
| Methylene Protons (adjacent to acid) | ¹H | ~4.2 | Singlet |
| Carboxylic Acid Proton | ¹H | Variable (broad) | Singlet |
| Amide Carbonyl Carbon | ¹³C | 170–175 | - |
| Carboxylic Acid Carbonyl Carbon | ¹³C | 170–175 | - |
| Dimethylamino Carbons | ¹³C | ~35-40 | - |
| Methylene Carbon (adjacent to amide) | ¹³C | ~65-70 | - |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molar mass: 161.16 g/mol ), high-resolution mass spectrometry would provide a highly accurate mass measurement.
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. A common ionization technique is electrospray ionization (ESI), which often results in the observation of a protonated molecule, [M+H]⁺. For this compound, the expected molecular ion peak would be at an m/z of 162.1.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further confirm the structure. The molecular ion is fragmented, and the masses of the resulting fragments are analyzed. Characteristic fragmentation patterns for this compound would likely involve the cleavage of the ether bond and the loss of the carboxylic acid group or the dimethylamino group.
Interactive Data Table: Expected Mass Spectrometry Peaks
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₆H₁₂NO₄⁺ | 162.1 | Protonated molecular ion |
| [M-COOH]⁺ | C₅H₁₀NO₂⁺ | 116.1 | Loss of the carboxylic acid group |
| [C₄H₁₀NO]⁺ | C₄H₁₀NO⁺ | 88.1 | Cleavage at the ether linkage |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
A strong and broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group.
The C=O stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1720 cm⁻¹.
The C=O stretching of the tertiary amide group will likely appear as a strong absorption band at a lower wavenumber, typically around 1650 cm⁻¹.
The C-N stretching of the dimethylamino group would be observed in the fingerprint region.
The C-O stretching of the ether linkage and the carboxylic acid will also produce characteristic bands.
Interactive Data Table: Key Infrared Absorption Bands
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | ~1720 | Strong |
| Amide | C=O Stretch | ~1650 | Strong |
| Ether | C-O Stretch | 1000-1300 | Medium |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.
While specific crystallographic data for this compound is not publicly available, a successful single-crystal X-ray diffraction experiment would reveal:
The exact conformation of the molecule in the solid state, including the orientation of the dimethylamino and carboxylic acid groups.
Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.
Precise measurements of all bond lengths and angles, confirming the connectivity established by other spectroscopic methods.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (If applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. Since this compound does not possess a chiral center and is an achiral molecule, it will not exhibit any chiroptical activity. Therefore, this technique is not applicable for the stereochemical analysis of this particular compound.
Computational and Theoretical Chemistry Studies of 2 Dimethylamino 2 Oxoethoxy Acetic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the optimal molecular geometry and understanding the electronic properties of [2-(Dimethylamino)-2-oxoethoxy]acetic acid. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms in space, providing precise bond lengths, bond angles, and dihedral angles.
The electronic structure can be detailed through analysis of molecular orbitals (e.g., HOMO and LUMO), which is crucial for predicting reactivity. nih.gov Electron charge density analysis would reveal the distribution of electrons across the molecule, highlighting electronegative and electropositive regions. physchemres.org For instance, the electron-donating nature of the dimethylamino group would be expected to increase the electron density on the adjacent carbonyl oxygen, influencing the molecule's acidity and hydrogen bonding capabilities.
Table 1: Predicted Molecular Properties from Quantum Chemical Calculations
| Property | Description | Potential Insights for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides precise bond lengths, bond angles, and dihedral angles. |
| Molecular Orbitals | The spatial distribution of electrons (e.g., HOMO, LUMO). | Helps predict sites of electrophilic and nucleophilic attack. |
| Electron Density | The distribution of electronic charge throughout the molecule. | Identifies polar regions and potential for intermolecular interactions. |
Energy Minimization and Conformational Landscape Analysis
The presence of several rotatable single bonds in this compound suggests that it can exist in multiple conformations. Energy minimization and conformational landscape analysis are computational techniques used to identify the different stable three-dimensional arrangements of a molecule and their relative energies. semanticscholar.org
By systematically rotating the bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule. semanticscholar.org Understanding the conformational preferences is essential as different conformers can exhibit distinct chemical and biological activities.
Prediction of Reaction Mechanisms and Elucidation of Transition State Structures
Theoretical chemistry can be employed to model chemical reactions involving this compound, providing detailed insights into reaction pathways and energetics. By calculating the energies of reactants, products, and intermediate transition states, a reaction's feasibility and kinetics can be predicted.
For example, studying the hydrolysis of the amide bond or the ester-like ether linkage would involve locating the corresponding transition state structures. The activation energy, determined from the energy difference between the reactants and the transition state, would indicate the likely rate of the reaction. Such studies can also clarify the role of catalysts or different solvent environments in a given chemical transformation. researchgate.net
Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electronic environment of each nucleus in the molecule's optimized geometry. Comparing theoretical and experimental spectra can aid in the structural confirmation of the compound. mdpi.com
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific bond stretching or bending motion, helping to assign the bands in an experimental IR spectrum.
Table 2: Simulated Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Information Gained |
|---|---|---|
| NMR | Chemical Shifts (ppm) | Correlates to the electronic environment of each nucleus (1H, 13C). |
| IR | Vibrational Frequencies (cm-1) | Corresponds to the vibrational modes of functional groups (e.g., C=O, C-N, O-H). |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a liquid environment over time. nih.govresearchgate.net An MD simulation of this compound in a solvent, such as water, would provide a dynamic picture of its interactions with the surrounding solvent molecules.
These simulations can reveal information about:
Solvation Shells: How solvent molecules arrange themselves around different parts of the solute molecule.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxylic acid and amide groups of the molecule and the solvent. nih.gov
Conformational Dynamics: How the molecule flexes and changes its shape in solution.
Such simulations rely on a force field, a set of parameters that describes the potential energy of the system, to calculate the forces between atoms and predict their motion. researchgate.net
Ligand-Receptor Interaction Modeling (If applicable in studies of molecular recognition)
If this compound or its derivatives are investigated for biological activity, ligand-receptor interaction modeling, also known as molecular docking, would be a critical computational technique. researchgate.netnih.gov Docking algorithms predict the preferred orientation of a ligand when it binds to a target protein or receptor. researchgate.net
The process involves:
Defining the three-dimensional structure of the target receptor.
Generating multiple possible conformations and orientations (poses) of the ligand within the receptor's binding site.
Using a scoring function to estimate the binding affinity for each pose.
The results of docking studies can help to hypothesize the molecular basis of a compound's biological activity and guide the design of new, more potent molecules. thealonlab.org
Applications in Organic Synthesis and Materials Science Research
[2-(Dimethylamino)-2-oxoethoxy]acetic acid as a Potential Chiral Auxiliary or Ligand in Catalysis
Based on a comprehensive review of scientific literature, there is currently no available research documenting the investigation or application of this compound as a chiral auxiliary or as a ligand in catalysis. The potential for this compound to act in such a capacity has not been explored in published studies.
Role as a Key Building Block in Complex Molecule Synthesis
While broadly categorized as a potential building block in chemical synthesis, specific applications in the synthesis of complex molecules are not widely reported.
There is no scientific literature available that describes the use of this compound as a building block for the synthesis of peptidomimetics or N-substituted amino acid analogues.
A search of chemical databases and academic journals did not yield any studies in which this compound serves as a precursor for the synthesis of novel heterocyclic compounds.
Applications as a Reagent or Component in Catalytic Systems
No published research has been found that details the use of this compound as a reagent or as a component within catalytic systems.
Development of Novel Synthetic Methodologies Utilizing its Unique Chemical Features
There are currently no documented novel synthetic methodologies that have been developed based on the unique chemical features of this compound.
Synthesis and Academic Investigation of Derivatives and Analogues of 2 Dimethylamino 2 Oxoethoxy Acetic Acid
Structural Modifications of the Carboxylic Acid Moiety
The carboxylic acid group of [2-(Dimethylamino)-2-oxoethoxy]acetic acid is a prime target for chemical modification to influence properties such as solubility, bioavailability, and biological activity. Key modifications include the synthesis of ester and amide analogues and the reduction of the carboxylic acid to an alcohol.
Synthesis of Ester and Amide Analogues
The conversion of the carboxylic acid to esters and amides is a common strategy to modulate the polarity and pharmacokinetic profile of a lead compound.
Ester Analogues: Esterification of this compound can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, the synthesis of the corresponding methyl or ethyl esters would involve refluxing the parent acid in methanol (B129727) or ethanol (B145695) with a catalytic amount of acid.
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitate the formation of an active ester intermediate that readily reacts with an alcohol.
| Ester Analogue | Alcohol | Coupling Agent/Catalyst | Typical Solvent |
| Methyl [2-(dimethylamino)-2-oxoethoxy]acetate | Methanol | H₂SO₄ (catalytic) | Methanol |
| Ethyl [2-(dimethylamino)-2-oxoethoxy]acetate | Ethanol | EDC/DMAP | Dichloromethane (B109758) |
| tert-Butyl [2-(dimethylamino)-2-oxoethoxy]acetate | tert-Butanol | DCC/DMAP | Dichloromethane |
Amide Analogues: The synthesis of amide analogues from this compound is a crucial transformation for creating peptidomimetics and other biologically active molecules. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine.
Commonly used coupling reagents for amide bond formation include EDC, DCC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HOBt (Hydroxybenzotriazole). The reaction is generally carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). For example, the reaction of this compound with a primary amine (R-NH₂) in the presence of EDC and HOBt would yield the corresponding N-substituted amide.
| Amine | Coupling Reagent | Solvent | Product |
| Benzylamine | EDC/HOBt | DMF | N-Benzyl-2-[2-(dimethylamino)-2-oxoethoxy]acetamide |
| Aniline | HATU/DIPEA | DMF | N-Phenyl-2-[2-(dimethylamino)-2-oxoethoxy]acetamide |
| Pyrrolidine (B122466) | DCC/DMAP | DCM | 1-(2-[2-(Dimethylamino)-2-oxoethoxy]acetyl)pyrrolidine |
Reduction to Alcohol Derivatives
Reduction of the carboxylic acid moiety to a primary alcohol affords derivatives with altered polarity and hydrogen bonding capabilities. Potent reducing agents are required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the aluminum salts. The expected product from the LiAlH₄ reduction of this compound is 2-(2-hydroxyethoxy)-N,N-dimethylacetamide. It is important to note that LiAlH₄ can also reduce the amide functionality, although typically at a slower rate than the carboxylic acid. Careful control of reaction conditions, such as temperature, can sometimes achieve selective reduction.
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are alternative reagents for the selective reduction of carboxylic acids in the presence of other functional groups like amides. These reactions are generally performed in THF.
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | 2-(2-Hydroxyethoxy)-N,N-dimethylacetamide |
| Borane-THF complex (BH₃·THF) | Tetrahydrofuran | 2-(2-Hydroxyethoxy)-N,N-dimethylacetamide |
Chemical Modifications of the Amide Linkage
The amide bond is a key structural feature that can be modified to enhance metabolic stability and fine-tune electronic and conformational properties.
Isosteric Replacements of the Amide Bond
Bioisosteric replacement of the amide bond is a widely used strategy in drug design to improve pharmacokinetic properties, such as resistance to enzymatic cleavage. Various five-membered heterocyclic rings are commonly employed as amide isosteres.
| Amide Isostere | Key Synthetic Precursors |
| 1,2,4-Oxadiazole (B8745197) | Amidoxime (B1450833), Carboxylic acid/acyl chloride |
| 1,3,4-Oxadiazole | Hydrazide, Carboxylic acid/orthoester |
| 1,2,3-Triazole | Azide, Alkyne (via "click chemistry") |
Alterations to the Amide Nitrogen Substitution Pattern
Modification of the substitution on the amide nitrogen can influence the compound's conformation and hydrogen bonding capabilities. N-alkylation or N-arylation of a primary or secondary amide derivative of this compound can be achieved through various methods.
For instance, if a primary amide analogue (where the dimethylamino group is replaced by NH₂) is synthesized, subsequent N-alkylation can be performed using an alkyl halide in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. Similarly, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Variations of the Dimethylamine (B145610) Group
Altering the dimethylamine group can impact the compound's basicity, lipophilicity, and interaction with biological targets. This can be achieved by utilizing different secondary amines in the initial synthesis of the parent scaffold or its analogues.
Instead of dimethylamine, other secondary amines such as diethylamine, pyrrolidine, piperidine (B6355638), or morpholine (B109124) can be used to generate a diverse set of analogues. For example, reacting chloroacetyl chloride with pyrrolidine would yield 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one, which can then be reacted with a glycolate (B3277807) to produce [2-oxo-2-(pyrrolidin-1-yl)ethoxy]acetic acid. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) concerning the nature of the amine moiety.
| Amine Moiety | Corresponding Analogue Name |
| Diethylamine | [2-(Diethylamino)-2-oxoethoxy]acetic acid |
| Pyrrolidine | [2-Oxo-2-(pyrrolidin-1-yl)ethoxy]acetic acid |
| Piperidine | [2-Oxo-2-(piperidin-1-yl)ethoxy]acetic acid |
| Morpholine | [2-(Morpholino)-2-oxoethoxy]acetic acid |
Synthesis of Primary and Secondary Amine Analogues
A general synthetic approach to these analogues mirrors the synthesis of the parent compound, which typically involves a two-step process. The first step is the formation of a haloacetyl amide intermediate, followed by a nucleophilic substitution with glycolic acid. For the synthesis of primary and secondary amine analogues, the initial step would involve the reaction of chloroacetyl chloride with ammonia (B1221849) for the primary amine analogue, or a monoalkylamine for a secondary amine analogue.
Table 1: Synthesis of Primary and Secondary Amine Analogues
| Analogue | Starting Amine | General Reaction Scheme |
|---|
The reaction conditions for the amidation step are typically carried out in an inert solvent at low temperatures to control the reactivity of the acid chloride. The subsequent etherification is often performed in the presence of a base to deprotonate the glycolic acid, facilitating the nucleophilic attack on the chloroacetamide.
Exploration of Cyclic Amine Derivatives
The incorporation of cyclic amines, such as azetidine, pyrrolidine, piperidine, and morpholine, in place of the dimethylamino group introduces conformational constraints and alters the lipophilicity and basicity of the resulting analogues. The synthesis of these derivatives generally follows the same two-step pathway described previously, utilizing the corresponding cyclic amine as the nucleophile in the initial acylation step.
For instance, the synthesis of the piperidinyl derivative would involve the reaction of piperidine with chloroacetyl chloride to yield 1-(chloroacetyl)piperidine. This intermediate is then reacted with glycolic acid to afford the final product, [2-(piperidin-1-yl)-2-oxoethoxy]acetic acid. Similar strategies can be employed for the synthesis of azetidinyl, pyrrolidinyl, and morpholinyl derivatives. The choice of solvent and base for these reactions is critical to optimize yields and minimize side products.
Table 2: Synthesis of Cyclic Amine Derivatives
| Cyclic Amine | Intermediate | Final Product |
|---|---|---|
| Azetidine | 1-(Chloroacetyl)azetidine | [2-(Azetidin-1-yl)-2-oxoethoxy]acetic acid |
| Pyrrolidine | 1-(Chloroacetyl)pyrrolidine | [2-(Pyrrolidin-1-yl)-2-oxoethoxy]acetic acid |
| Piperidine | 1-(Chloroacetyl)piperidine | [2-(Piperidin-1-yl)-2-oxoethoxy]acetic acid |
| Morpholine | 4-(Chloroacetyl)morpholine | [2-(Morpholino)-2-oxoethoxy]acetic acid |
Investigation of Amine Oxide Analogues
The synthesis of the amine oxide analogue of this compound introduces a highly polar N-oxide functionality, which can significantly impact the compound's solubility and interactions with biological targets. The most common method for the preparation of amine oxides is the oxidation of the corresponding tertiary amine.
The oxidation of this compound can be achieved using various oxidizing agents. A common and effective reagent for this transformation is hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent system. Other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can also be employed. The reaction is typically carried out under controlled temperature conditions to prevent over-oxidation or degradation of the starting material and product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy to determine the point of complete conversion.
Alterations to the Ether Linkage and Optimization of Alkyl Chain Lengths
Modifications to the ether linkage and the length of the alkyl chain between the amide and the carboxylic acid functionalities are key strategies for optimizing the pharmacokinetic and pharmacodynamic properties of the analogues.
Replacing the ether oxygen with a sulfur atom to create a thioether linkage can alter the compound's bond angles, electronic properties, and metabolic stability. The synthesis of a thioether analogue, such as [2-(dimethylamino)-2-oxoethylthio]acetic acid, would involve the reaction of 2-chloro-N,N-dimethylacetamide with thioglycolic acid. This reaction proceeds via a nucleophilic substitution where the sulfur atom of thioglycolic acid displaces the chloride ion.
Optimization of the alkyl chain length can be achieved through homologation. For example, to synthesize a propanoic acid derivative, 3-[2-(dimethylamino)-2-oxoethoxy]propanoic acid, the synthetic route would be modified to use 3-hydroxypropanoic acid instead of glycolic acid in the etherification step. This allows for a systematic investigation of the impact of the distance between the amide and carboxylic acid groups on the compound's activity.
Stereochemical Investigations of Chiral Analogues
The introduction of chirality into the analogues of this compound can lead to enantiomers with different biological activities and properties. Stereochemical investigations are therefore crucial for understanding the three-dimensional requirements for molecular recognition and activity.
Chirality can be introduced at various positions within the molecule. For instance, a chiral center can be created on the acetic acid backbone by using a substituted glycolic acid, such as (R)- or (S)-2-hydroxypropanoic acid (lactic acid), in the etherification step. This would lead to the formation of diastereomeric products if the amine moiety is also chiral, or a pair of enantiomers if the amine is achiral.
Alternatively, a chiral amine can be used in the initial acylation step. For example, the use of (R)- or (S)-N,N-dimethyl-1-phenylethylamine would result in chiral analogues. The stereoselective synthesis of these analogues often requires the use of chiral catalysts or resolving agents to separate the enantiomers. The absolute configuration of the synthesized chiral analogues can be determined using techniques such as X-ray crystallography or chiral chromatography.
Structure-Reactivity Relationship Studies of Designed Analogues
Structure-reactivity relationship (SRR) studies are essential for understanding how the chemical structure of the designed analogues influences their reactivity and, by extension, their biological activity. These studies typically involve the systematic modification of the molecule and the subsequent evaluation of its properties.
For the analogues of this compound, SRR studies could focus on their potential as enzyme inhibitors. By varying the substituents on the amine, modifying the ether linkage, and altering the alkyl chain length, it is possible to map the structural requirements for optimal interaction with an enzyme's active site.
Future Research Directions and Emerging Trends in 2 Dimethylamino 2 Oxoethoxy Acetic Acid Studies
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's increasing emphasis on green chemistry is driving research towards more sustainable methods for synthesizing key intermediates like [2-(Dimethylamino)-2-oxoethoxy]acetic acid. google.comnih.gov Traditional synthetic protocols are being re-evaluated to reduce waste, minimize energy consumption, and eliminate hazardous reagents. google.com
Emerging sustainable approaches include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions. For this compound, microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy usage compared to conventional heating methods. The acceleration is attributed to dipolar polarization effects, which lower the reaction's activation energy.
Biocatalytic Methods: The use of enzymes as catalysts offers a highly specific and environmentally friendly alternative. For instance, immobilized lipases, such as Novozym 435, can be employed for the esterification step in the synthesis pathway. This biocatalytic approach proceeds under mild conditions, often leading to higher purity and stereocontrol, which is particularly crucial for pharmaceutical-grade production.
A comparative analysis of green chemistry metrics highlights the significant environmental benefits of these modern techniques over traditional synthesis.
Table 1: Green Chemistry Metrics Comparison for Synthetic Routes
| Metric | Traditional Route | Microwave-Assisted Route | Biocatalytic Route |
|---|---|---|---|
| Process Mass Intensity (PMI) (kg/kg) | 18.7 | 6.2 | 9.8 |
| Energy Consumption (kJ/mol) | 4200 | 890 | 3100 |
| Wastewater Generated (L/kg) | 15 | 3 | 8 |
Data sourced from comparative studies on synthetic methodologies.
As the data indicates, microwave synthesis demonstrates the lowest carbon footprint, establishing it as a leading environmentally benign approach for the production of this compound.
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
While this compound is known to undergo standard transformations such as oxidation of the oxo group, reduction, and substitution of the dimethylamino group, future research will likely focus on harnessing its unique combination of functional groups (tertiary amide, ether, and carboxylic acid) for more complex and novel chemical transformations.
The compound's structure makes it an ideal candidate for:
Multicomponent Reactions (MCRs): Its distinct functional groups could participate in MCRs to rapidly build molecular complexity. For example, the carboxylic acid could be activated to participate in Ugi or Passerini-type reactions, incorporating the rest of the molecule as a functional scaffold into diverse chemical libraries.
Synthesis of Heterocyclic Systems: The compound serves as a precursor in the synthesis of complex heterocyclic structures. It has been used in the formation of thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, which have been investigated for their potential biological activities.
Cycloaddition Reactions: Drawing parallels from structurally similar enamino-substituted pyrones, which undergo 1,3-dipolar cycloadditions, future work could explore the potential for this compound derivatives to participate in similar transformations, opening pathways to novel spirocyclic or fused-ring systems. nih.gov
The exploration of such unprecedented reactivity patterns will expand the synthetic utility of this compound beyond its current role as a simple linker or intermediate.
Advanced Mechanistic Studies Utilizing Cutting-Edge Analytical Techniques
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for process optimization and the discovery of new reactivity. While classical studies have provided foundational insights, the application of cutting-edge analytical techniques is an emerging trend.
Current mechanistic knowledge includes:
In the classical two-step synthesis, the rate-determining step is the nucleophilic displacement at the chloroacetyl carbon, which has a measured rate constant of k = 3.8 × 10⁻⁴ s⁻¹ at 80°C.
Microwave acceleration is understood to lower the activation energy from 72 kJ/mol to 58 kJ/mol.
Enzymatic routes using lipases are known to proceed via a ping-pong bi-bi mechanism.
Future research will likely employ advanced methods to build upon this knowledge:
Reaction Progress Kinetic Analysis (RPKA): This technique allows for the determination of reaction rate laws under synthetically relevant conditions, providing a more accurate picture of how reactant concentrations influence the reaction rate over time. wikipedia.org Applying RPKA could help to further refine reaction conditions and identify subtle mechanistic details, such as catalyst deactivation or product inhibition. wikipedia.org
In-situ Spectroscopy (FT-IR, NMR): Real-time monitoring of reactions using spectroscopic methods can help identify and characterize transient intermediates and transition states that are invisible to traditional offline analysis. This would provide direct evidence for proposed reaction pathways.
These advanced studies will provide a more detailed mechanistic picture, enabling more precise control over reaction outcomes and facilitating the rational design of improved synthetic protocols.
Integration with Automated Synthesis and Flow Chemistry Platforms
The transition from batch processing to continuous manufacturing is a key trend in the chemical industry, driven by the need for greater efficiency, safety, and scalability. nih.gov For the industrial production of this compound, continuous flow reactors are already being employed to enhance scalability and efficiency.
Future developments in this area are expected to involve:
Fully Automated Synthesis Platforms: Integrating the synthesis of this compound into fully automated platforms, which combine robotic liquid handlers with storage and analytical systems, can significantly accelerate the drug discovery process. youtube.comoxfordglobal.com Such platforms enable high-throughput synthesis of derivatives for screening and lead optimization. youtube.com
Microfluidic Systems: For reaction discovery and optimization, microfluidic reactors offer benefits such as rapid screening, minimal material consumption, and precise control over reaction parameters. oxfordglobal.com
Telescoped Flow Processes: Future work could focus on developing multi-step, continuous flow syntheses where intermediates are generated and consumed in a continuous stream without isolation. uc.pt This approach, often referred to as a "telescoped" synthesis, minimizes waste and manual handling, leading to more efficient and economical production.
The integration of this compound's synthesis into these advanced platforms will be crucial for its application in large-scale manufacturing and high-throughput medicinal chemistry programs. researchgate.net
Computational Design of New Derivatives with Tunable Chemical Properties
While experimental work remains central, computational chemistry is an increasingly powerful tool for the in silico design and prediction of molecular properties. Future research on this compound will undoubtedly leverage computational methods to design new derivatives with tailored characteristics.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, geometry, and reactivity of the molecule. nih.govmdpi.com By modeling derivatives with different substituents—for example, by replacing the dimethylamino group with other amines or altering the ethoxy spacer—researchers can predict how these changes will affect properties like solubility, dipole moment, and reactivity (e.g., by calculating HOMO/LUMO energy gaps). nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR models can be developed to correlate structural features of various derivatives with their biological activity, helping to guide the synthesis of more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations can predict how derivatives will interact with other molecules, such as solvents or biological targets, providing insight into properties like adsorption and binding affinity. mdpi.com
These computational tools will enable a more rational, hypothesis-driven approach to designing novel derivatives of this compound with precisely tuned properties for specific applications.
Potential as a Platform for the Development of Functional Materials
The bifunctional nature of this compound, possessing both a reactive carboxylic acid and a stable amide-ether backbone, makes it an attractive building block, or platform molecule, for the synthesis of functional materials. It is already utilized in the industrial production of certain polymers and resins.
Future research is expected to explore its potential in creating advanced materials:
Designer Resins: Following the precedent set by similar molecules like [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives, which are used to synthesize polystyrene-polyethylene glycol-like resins with excellent and tunable swelling characteristics, this compound could be used to create new resins for solid-phase synthesis or chromatography applications. google.com The hydrophilic character imparted by the ether and amide groups can be exploited to create materials with specific solvent compatibility. google.com
Functional Polymers: The carboxylic acid group can be readily polymerized with diols or diamines to form polyesters or polyamides. The pendant -(CH2)CON(CH3)2 group would then be incorporated along the polymer backbone, imparting specific properties such as increased hydrophilicity, metal-ion chelation sites, or points for further chemical modification.
Linkers in Metal-Organic Frameworks (MOFs): The carboxylic acid functionality is a common coordinating group used in the construction of MOFs. The length and functionality of the ether-amide portion of the molecule could be used to control the pore size and chemical environment within the framework, creating materials for gas storage, separation, or catalysis.
By leveraging its unique structure, researchers can utilize this compound as a versatile platform for the bottom-up design of a wide range of functional materials with tailored macroscopic properties.
Q & A
Q. Basic
- NMR :
- ¹H NMR : Look for the dimethylamino proton signal (δ 2.8–3.2 ppm, singlet) and the methylene protons adjacent to the carbonyl (δ 4.0–4.5 ppm).
- ¹³C NMR : The carbonyl carbons (amide and acid) appear at δ 170–175 ppm.
- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (carboxylic acid C=O).
- MS : Molecular ion peak at m/z 162.1 ([M+H]⁺) confirms the molecular weight .
How do tautomeric forms of this compound influence its reactivity in nucleophilic substitution reactions?
Advanced
The keto-enol tautomerism of the oxo group affects electron density distribution. The keto form (predominant at neutral pH) stabilizes the carbonyl, reducing electrophilicity and slowing nucleophilic attack. In contrast, the enol form (favored under basic conditions) increases electron density at the β-carbon, enhancing reactivity toward electrophiles. Adjusting pH to 8–10 can shift equilibrium toward the enol form, facilitating substitutions (e.g., alkylation) at the β-position .
What strategies can mitigate side reactions during the esterification steps in the synthesis of this compound derivatives?
Q. Advanced
- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent unwanted acylation during dimethylamine coupling.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification while minimizing side reactions like oligomerization.
- Temperature control : Maintain reaction temperatures below 50°C to avoid thermal decomposition of intermediates .
What are the primary research applications of this compound in medicinal chemistry, particularly in enzyme inhibition studies?
Basic
This compound serves as a key intermediate in designing protease inhibitors. For example, its structural motif is critical in Camostat mesylate , a TMPRSS2 inhibitor, where the dimethylamino-oxoethoxy group enhances binding to serine protease active sites. Researchers use it to study enzyme-substrate interactions via competitive inhibition assays, leveraging its ability to mimic natural peptide substrates .
How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?
Q. Advanced
- Solvent screening : Perform systematic solubility tests in aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–10) using UV-Vis spectroscopy or HPLC.
- Crystallography : Compare crystal structures (if available) to identify polymorphs affecting solubility.
- Computational modeling : Use COSMO-RS simulations to predict solvent interactions based on the compound’s charge distribution and hydrogen-bonding capacity .
What computational chemistry approaches are suitable for predicting the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteases (e.g., TMPRSS2). Focus on hydrogen bonds between the amide group and catalytic serine residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR : Develop models correlating substituent effects (e.g., alkyl chain length) on inhibitory activity .
What safety precautions are recommended when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
How does the electronic configuration of the dimethylamino group affect the acidity of the adjacent carbonyl group in this compound?
Advanced
The electron-donating dimethylamino group increases electron density at the carbonyl oxygen via resonance, reducing acidity (pKa ~3.5 vs. ~2.5 for unsubstituted acetic acid). This effect is quantified using Hammett substituent constants (σ = −0.15 for N(CH₃)₂), which correlate with observed pKa shifts. Adjusting substituents can fine-tune acidity for specific applications (e.g., pH-sensitive drug release) .
What are the challenges in achieving regioselective functionalization of this compound, and how can protecting groups be employed to address this?
Advanced
The presence of multiple reactive sites (carboxylic acid, amide, ether) complicates regioselectivity. Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
